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molecular formula C13H18N2O4S B8709538 N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide

Cat. No. B8709538
M. Wt: 298.36 g/mol
InChI Key: KWPALOMUFLFUDL-UHFFFAOYSA-N
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Patent
US09315488B2

Procedure details

4-Sulfamoylbenzoic acid (201 mg), (tetrahydro-2H-pyran-4-yl)methanamine (144 mg), 1-hydroxybenzotriazole hydrate (230 mg), and 1-ethyl-3-[3-(dimethylamino)propyl]-carbodiimide hydrochloride (288 mg) were combined in acetonitrile.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Three
Quantity
288 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].[O:14]1[CH2:19][CH2:18][CH:17]([CH2:20][NH2:21])[CH2:16][CH2:15]1.O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C>C(#N)C>[S:1]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([NH:21][CH2:20][CH:17]2[CH2:18][CH2:19][O:14][CH2:15][CH2:16]2)=[O:11])=[CH:12][CH:13]=1)(=[O:3])(=[O:4])[NH2:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
144 mg
Type
reactant
Smiles
O1CCC(CC1)CN
Step Three
Name
Quantity
230 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Four
Name
Quantity
288 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S(N)(=O)(=O)C1=CC=C(C(=O)NCC2CCOCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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